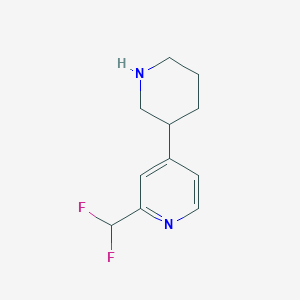
2-(Difluoromethyl)-4-(3-piperidyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-4-(3-piperidyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a difluoromethyl group at the second position and a piperidyl group at the fourth position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-4-(3-piperidyl)pyridine typically involves the reaction of 2-chloropyridine with difluoromethylating agents and piperidine. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)-4-(3-piperidyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base and a suitable solvent.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of methyl-substituted pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-4-(3-piperidyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-4-(3-piperidyl)pyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The piperidyl group can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
2-(Difluoromethyl)-4-(3-piperidyl)pyridine can be compared with other pyridine derivatives such as:
2-(Trifluoromethyl)-4-(3-piperidyl)pyridine: Similar structure but with a trifluoromethyl group, which can affect its reactivity and biological activity.
2-(Difluoromethyl)-4-(3-morpholinyl)pyridine: Contains a morpholine ring instead of a piperidine ring, leading to different chemical and biological properties.
2-(Difluoromethyl)-4-(3-pyrrolidinyl)pyridine: Contains a pyrrolidine ring, which can influence its pharmacokinetic and pharmacodynamic profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C11H14F2N2 |
|---|---|
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-4-piperidin-3-ylpyridine |
InChI |
InChI=1S/C11H14F2N2/c12-11(13)10-6-8(3-5-15-10)9-2-1-4-14-7-9/h3,5-6,9,11,14H,1-2,4,7H2 |
Clave InChI |
UGHPKXMFVHKPRB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)C2=CC(=NC=C2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704853.png)


![1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole-4-carboxylic Acid](/img/structure/B13704870.png)

![8'-Chloro-5'-hydroxy-6'-nitro-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one](/img/structure/B13704880.png)

![3-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propanoic acid](/img/structure/B13704886.png)



